![molecular formula C15H13ClN2O3 B2395900 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine CAS No. 254753-68-9](/img/structure/B2395900.png)
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine (hereinafter referred to as 2-CPNO) is a chemical compound first synthesized in the early 1900s. It is an oxazolidine derivative, which is a five-member heterocyclic ring containing three carbon atoms and two nitrogen atoms. 2-CPNO is used in a variety of industrial and scientific applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a tool for research in biochemistry and physiology.
Scientific Research Applications
Environmental Impact and Analysis
Chlorophenols and Environmental Toxicity Chlorophenols, including compounds related to 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine, have been evaluated for their toxic effects on aquatic and mammalian life. These compounds exhibit moderate toxicity but can become considerably toxic to fish upon long-term exposure. Their persistence in the environment varies, potentially becoming moderate to high under certain conditions, although bioaccumulation is expected to be low. A notable feature of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Electron Transport System Activity The electron transport system (ETS) activity, which can be a measure of microbial bioactivity in soils and sediments, has been reviewed with a focus on assays for ETS activity. Such activities are critical for assessing the microbial status of various environments. Tetrazolium salts, which can be related to the chemical family of 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine, are used in assays to measure ETS activity as they are reduced to formazan by microorganisms and enzymes (Trevors, 1984).
Therapeutic Applications and Chemical Analysis
Oxazolidinones and Pharmacological Properties Oxazolidinones, a class to which 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine can be related, represent a novel chemical class of synthetic antimicrobial agents. They have a unique mechanism of protein synthesis inhibition and display bacteriostatic activity against many pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has shown promise in treating infections due to gram-positive pathogens (Diekema & Jones, 2000).
Imidazole Derivatives and Antitumor Activity Imidazole derivatives, related in structural complexity to oxazolidines, have been reviewed for their antitumor activity. Various derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, show promise in the synthesis of compounds with potential biological properties, highlighting the importance of this chemical structure in developing new antitumor drugs (Iradyan et al., 2009).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-4-2-1-3-12(13)15-17-9-14(21-15)10-5-7-11(8-6-10)18(19)20/h1-8,14-15,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEINWKFOMDNAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.